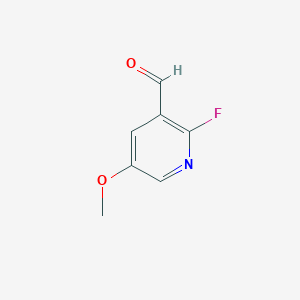![molecular formula C18H21BrClNO B1442720 3-[(4-Benzyl-2-bromophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220027-26-8](/img/structure/B1442720.png)
3-[(4-Benzyl-2-bromophenoxy)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 3-[(4-Benzyl-2-bromophenoxy)methyl]pyrrolidine hydrochloride is C18H21BrClNO. The InChI code for a similar compound, 3-(4-bromobenzyl)pyrrolidine hydrochloride, is 1S/C11H14BrN.ClH/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;/h1-4,10,13H,5-8H2;1H . This can provide a basis for understanding the molecular structure of the compound.Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Synthesis of Pyrrolidine Derivatives: The compound plays a critical role in the synthesis of various pyrrolidine derivatives. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones involves the reaction of N-substituted pyrrolidinones, which are precursors for agrochemicals and medicinal compounds (Ghelfi et al., 2003).
- Formation of Dithiolium Derivatives: It is also used in the heterocondensation reactions, leading to the formation of novel bromo-substituted dithiolium derivatives, which have potential applications in various scientific fields (Sarbu et al., 2019).
- Cycloaddition Reactions: The compound participates in cycloaddition reactions, forming pyrrolidines with potential industrial applications, such as in the production of dyes or agrochemical substances (Żmigrodzka et al., 2022).
Biologically Active Derivatives
- Synthesis of Biologically Active Bromophenols: The compound is pivotal in synthesizing biologically active bromophenols with powerful antioxidant activities and potential applications in inhibiting cholinergic enzymes, indicating relevance in therapeutic domains (Rezai et al., 2018).
- Antimicrobial Activity: Derivatives of pyrrolidine synthesized from this compound exhibit notable antimicrobial activity against various microbial strains, marking its importance in the pharmaceutical industry (Mickevičienė et al., 2015).
Structural and Chemical Studies
- Structural Characterization: It is used in the synthesis of compounds like triprolidinium cation, where the structural features are studied for potential applications in various scientific domains (Dayananda et al., 2012).
- Synthesis of Novel Polyimides: It contributes to the synthesis of novel pyridine-containing aromatic dianhydride monomers, leading to the development of new polyimides with properties suitable for advanced material science applications (Wang et al., 2006).
Mecanismo De Acción
Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other compounds or enzymes in the environment. These factors could affect the compound’s stability, its ability to reach its target, and its interactions with its target.
Propiedades
IUPAC Name |
3-[(4-benzyl-2-bromophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO.ClH/c19-17-11-15(10-14-4-2-1-3-5-14)6-7-18(17)21-13-16-8-9-20-12-16;/h1-7,11,16,20H,8-10,12-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZYZSZAAOEBAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220027-26-8 | |
| Record name | Pyrrolidine, 3-[[2-bromo-4-(phenylmethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromothieno[2,3-b]pyrazine](/img/structure/B1442637.png)
![([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1442638.png)
![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B1442639.png)
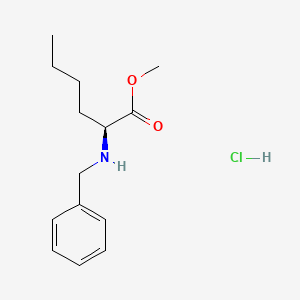
![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1442647.png)
![[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride](/img/structure/B1442648.png)
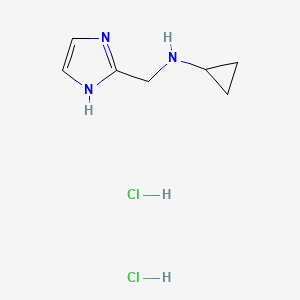
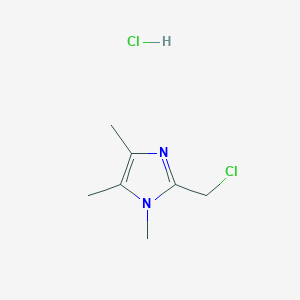
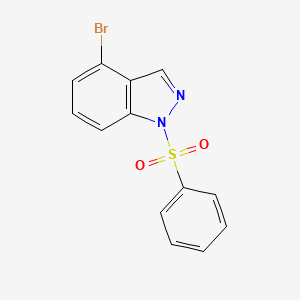
![1,4-Dioxaspiro[4.5]decan-7-amine](/img/structure/B1442656.png)
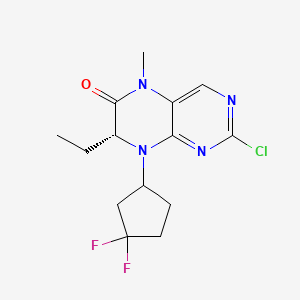
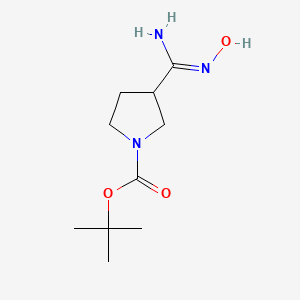
![2-Bromothieno[2,3-b]pyridine](/img/structure/B1442659.png)
